2-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Description
2-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Fluorescent Sensor Development
A study by Anand, Kumar, & Sahoo (2018) developed an optical chemosensor for the selective detection of Al3+. This sensor, based on a related chemical structure, was applied in live cell imaging, demonstrating potential uses in biological and chemical sensing applications.
Receptor Ligand Research
Research by Xu, Lever, & Lever (2007) and Fan, Lever, & Lever (2011) explored tetrahydroisoquinolinyl benzamides as ligands for σ receptors. These studies contribute to understanding receptor interactions, which can be crucial in pharmacological and neurological research.
Antiviral Activity
A paper by Selvam et al. (2010) discussed the synthesis of quinazolin-4(3H)-ones, which showed antiviral activity against viruses like Herpes simplex. This highlights the potential of related compounds in antiviral drug development.
Methodology in Organic Chemistry
Grigorjeva & Daugulis (2015) developed a method for the dimerization of benzamides, which is relevant to the synthesis of complex organic compounds, including derivatives of quinolinyl benzamides. Their research, detailed in Grigorjeva & Daugulis (2015), opens avenues for advanced synthetic chemistry applications.
Synthesis of Heterocyclic Compounds
The work of El-Hashash, Azab, & Morsy (2016) and Chau, Saegusa, & Iwakura (1982) focused on the synthesis of quinazolinyl benzamides and related compounds, indicating their relevance in creating diverse heterocyclic compounds for potential pharmaceutical applications.
Bromination Reactions
Brown & Gouliaev (2004) investigated the bromination of benzazines, including isoquinolines, which is relevant for understanding and improving reactions involving halogenated compounds like 2-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide. Their findings are detailed in Brown & Gouliaev (2004).
Inhibitor Studies
Research by Baston, Palusczak, & Hartmann (2000) on the synthesis of substituted quinolin-2-ones revealed their potential as inhibitors of steroid 5alpha reductases, suggesting applications in biochemical and pharmacological research.
Synthesis and Characterization
Davies et al. (2018) and Norman, Kelley, & Hollingsworth (1993) provided insights into the synthesis and characterization of complex benzamides and related structures, contributing to the knowledge of compound synthesis and design in medicinal chemistry.
Biological Activity Studies
Khalifa et al. (1982) and Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj (2010) explored the pharmacological activities of bromoquinazolinone derivatives, including anti-inflammatory and analgesic properties, indicating the potential for these compounds in therapeutic applications.
X-ray Structure Analysis
A study by Saeed et al. (2020) on antipyrine derivatives, including benzamides, utilized X-ray structure analysis, Hirshfeld surface analysis, and DFT calculations, contributing to the understanding of intermolecular interactions in these compounds.
Novel Synthesis Methods
The work of Orito et al. (2000) and Şahin et al. (2008) on the synthesis of quinoline derivatives and benzolactams provides insights into efficient and selective synthesis methods in organic chemistry.
Radiolabeled Probes
Hou et al. (2006) investigated a benzamide derivative as a radiolabeled probe targeting sigma-2 receptors, which has implications in tumor imaging and cancer research. Their study is detailed in Hou et al. (2006).
Catalysis Research
Vypolzov et al. (2011) studied the catalysis of benzamidines, relevant to the production of quinazolines and quinoline derivatives, offering insights into catalytic processes in organic synthesis. Details of this research can be found in Vypolzov et al. (2011).
Properties
IUPAC Name |
2-bromo-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O2/c1-13(2)12-23-18-9-8-15(11-14(18)7-10-19(23)24)22-20(25)16-5-3-4-6-17(16)21/h3-6,8-9,11,13H,7,10,12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGLTMUPSITKET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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